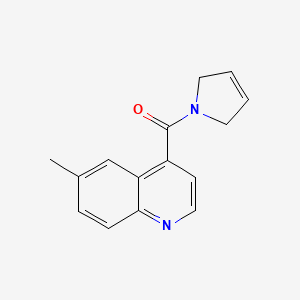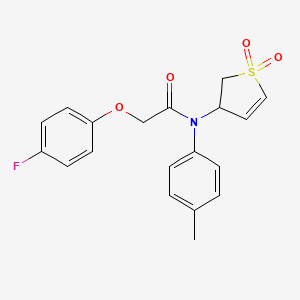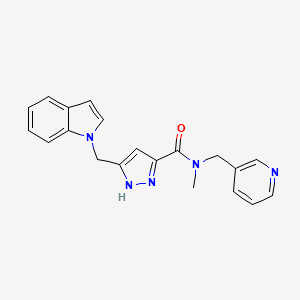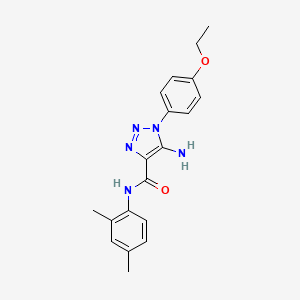
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has a unique structure that makes it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate involves the inhibition of certain enzymes that are involved in cancer cell proliferation. This compound has been found to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate have been extensively studied. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate in lab experiments include its potent anti-cancer activity and its unique structure that makes it suitable for a wide range of applications. However, the limitations of using this compound include its complex synthesis process and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate. One of the most promising directions is the development of novel derivatives of this compound with improved anti-cancer activity and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other scientific fields, such as materials science and organic electronics.
In conclusion, 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and potent anti-cancer activity make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the preparation of 6-methylquinoline, which is then reacted with 2,5-dihydro-1H-pyrrole-1-carboxylic acid to form the desired product. The final step involves the addition of trifluoroacetic acid to obtain the trifluoroacetate salt.
Aplicaciones Científicas De Investigación
4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-6-methylquinoline trifluoroacetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anti-cancer activity.
Propiedades
IUPAC Name |
2,5-dihydropyrrol-1-yl-(6-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-4-5-14-13(10-11)12(6-7-16-14)15(18)17-8-2-3-9-17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJPQEAMCFEKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)C(=O)N3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydropyrrol-1-yl-(6-methylquinolin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)

![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)
![butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B5208494.png)

![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)

![N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)
![2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5208530.png)
![methyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5208538.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5208545.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B5208547.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B5208558.png)
![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)